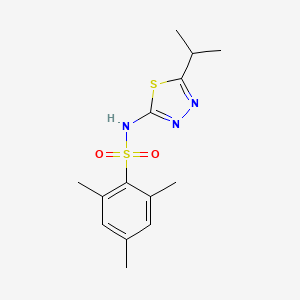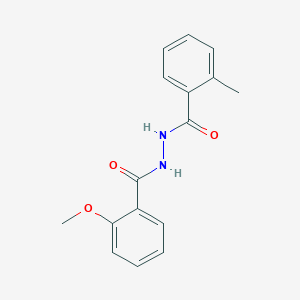
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the family of pyridine derivatives and has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a tyrosine kinase receptor that is overexpressed in various cancers.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit angiogenesis, the process by which tumors create new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for FGFR1. However, it also has some limitations, including its relatively low potency and selectivity compared to other FGFR1 inhibitors.
Future Directions
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective FGFR1 inhibitors that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibitors. Finally, there is also interest in exploring the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in other disease areas, such as cardiovascular disease and neurological disorders.
Synthesis Methods
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 3-pyridinemethanol to form 4-chloro-3,5-dimethylphenoxy-3-pyridinemethanol. This intermediate is then converted to the final product by reacting with acetic anhydride and triethylamine.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of FGFR1. This receptor is overexpressed in various cancers, including breast, lung, and prostate cancer, and is known to play a critical role in tumor growth and metastasis.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZKISXFREQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)


![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

